5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRFSGTYXPKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26862-56-6 | |
| Record name | 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pictet-Spengler Cyclocondensation Using Phenylalanine and Formaldehyde
The classical and improved method for preparing optically pure 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid involves a Pictet-Spengler type cyclocondensation reaction between L-phenylalanine (or D-phenylalanine for the D-isomer), formaldehyde (or formaldehyde equivalents), and hydrobromic acid.
Key Reaction Conditions and Process:
- Reactants: L-phenylalanine, hydrobromic acid (HBr, 45–65% concentration), and formaldehyde (or trioxane, paraformaldehyde, formalin).
- Molar Ratios: Formaldehyde to phenylalanine ratio is maintained preferably below 3:1, often around 1:1 to 3:1.
- Temperature: Reaction temperature ranges from 40°C to 150°C, ideally 70–90°C.
- Reaction Time: 6 to 10 hours, inversely proportional to temperature.
- Isolation: Upon completion, the reaction mixture is cooled to precipitate the hydrobromide salt of the tetrahydroisoquinoline-3-carboxylic acid.
- Purification: The precipitate is filtered, neutralized with sodium hydroxide or other bases to obtain the free acid, washed, and dried.
- Optical Purity: The method yields an enantiomeric excess greater than 99% for the L-isomer, a significant improvement over earlier methods with ~74% ee.
- Yield: Up to 85% yield of the hydrobromide salt is reported.
- High optical purity without further derivatization.
- Scalable for manufacturing.
- Control over yield and purity by adjusting reaction parameters.
Summary Table:
| Parameter | Value/Range | Notes |
|---|---|---|
| Phenylalanine form | L- or D-phenylalanine | Determines isomer (L or D) |
| Hydrobromic acid conc. | 45–65% | Acid medium for cyclocondensation |
| Formaldehyde ratio | ≤3:1 (formaldehyde:phenylalanine) | Preferably 1:1 to 3:1 |
| Temperature | 40–150°C (preferably 70–90°C) | Higher temp → shorter reaction time |
| Reaction time | 6–10 hours | Depends on temperature |
| Product form | Hydrobromide salt, then free acid | Salt isolated by cooling, then neutralized |
| Optical purity (ee) | >99% | High enantiomeric excess |
| Yield | Up to 85% | Improved over original methods |
Reference: This improved Pictet-Spengler method is described in patent WO1997017050A2, which details the process and its advantages over prior art.
Organolithium-Mediated Carboxylation Route (for Substituted Tetrahydroisoquinolines)
For substituted derivatives such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a multi-step synthetic route involving protection, lithiation, carboxylation, and deprotection is employed. Although this method is for a chlorinated derivative, the strategy is relevant for related tetrahydroisoquinoline carboxylic acids.
-
- React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in the presence of potassium carbonate and an organic solvent (e.g., DMF) at 0°C.
- Isolate 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.
-
- Treat the protected intermediate with butyllithium and carbon dioxide in tetrahydrofuran (THF) with TMEDA at controlled temperature.
- Isolate the 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
-
- Catalytic hydrogenation using palladium on carbon in acidic conditions to remove the benzyl protecting group.
- Obtain the free 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
Reaction Conditions and Yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection | Benzyl bromide, K2CO3, DMF, 0°C, 20 h | 86 | Controlled temperature critical |
| Carboxylation | BuLi, CO2, THF, TMEDA, low temp | Not specified | Requires inert atmosphere |
| Debenzylation | Pd/C, acidic solvent, hydrogen pressure | Not specified | Catalytic hydrogenation |
- Stable intermediates.
- High product purity.
- Suitable for industrial scale.
Reference: Detailed in patent CN110724098A, this method exemplifies a robust synthetic route for substituted tetrahydroisoquinoline carboxylic acids.
Friedel–Crafts Cyclization and pH-Controlled Carboxylation for 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid
A practical method for synthesizing 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid involves Friedel–Crafts cyclization followed by pH-controlled carboxylation and purification steps.
- Friedel–Crafts cyclization of 5,7-dichlorophenethylamine hydrochloride with aluminum chloride at 155–165°C for 40 hours.
- Controlled addition of aqueous HCl to adjust pH during carboxylation, facilitating isolation of a quaternary ammonium salt intermediate.
- Recrystallization in ethanol-water mixture with activated carbon treatment for purification.
- Final product obtained by pH adjustment to 4–5 with aqueous HCl, avoiding free acid isolation steps.
- Recycling of triphenylmethanol byproduct to triphenylmethyl chloride with high yield and purity.
Reaction Conditions Summary:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel–Crafts cyclization | 155–165°C, AlCl3, N2 atmosphere, 40 h | Not specified | HCl gas evolved |
| pH adjustment & isolation | Cooling, adding 36–38% HCl, stirring, filtration | High purity | Solid filtered and washed |
| Recrystallization | Ethanol/water, 65°C, activated carbon treatment | High purity | Removes impurities |
- High purity intermediate.
- Avoids complex free acid isolation.
- Efficient recycling of reagents.
- Industrially feasible and scalable.
Reference: This method is described in a 2023 publication in ACS Omega, focusing on the synthesis of a key intermediate of Lifitegrast, structurally related to tetrahydroisoquinoline carboxylic acids.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol yields trans-decahydroquinolines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC) for ester or amide formation.
Major Products:
Oxidation: Corresponding nitrone.
Reduction: Trans-decahydroquinolines.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Treatment of Neurological Disorders
THIQ3CA derivatives have been investigated for their potential in treating dopaminergic nerve diseases such as Parkinson's disease. Research has shown that these compounds can be utilized in the formulation of medications aimed at enhancing dopaminergic activity. Specifically, they have been noted for their ability to interact with dopamine receptors and may serve as adjuncts to existing therapies like levodopa .
Anticoagulant Properties
Recent studies highlight the use of THIQ3CA as a scaffold for developing novel anticoagulants. These compounds act as direct inhibitors of factor Xa (fXa), a crucial serine protease in the blood coagulation cascade. The incorporation of electron-rich substituents into the THIQ3CA structure has shown promise in enhancing the efficacy and selectivity of these anticoagulants .
Hepatitis C Virus (HCV) Inhibition
The compound has also been explored as a potential inhibitor of the NS3 protease of the hepatitis C virus (HCV). Modifications to the THIQ3CA structure have led to the development of macrocyclic peptides that exhibit enhanced binding affinity to viral targets, providing a pathway for next-generation HCV therapies .
Synthesis and Structural Variations
The synthesis of THIQ3CA and its derivatives involves various chemical strategies that allow for structural modifications. This flexibility is crucial for optimizing pharmacological properties:
- Horner-Wadsworth-Emmons Reaction : This method has been employed to synthesize THIQ3CA esters efficiently, yielding high purity and good yields .
- Pictet-Spengler Reaction : This reaction is often used in conjunction with other methods to produce complex derivatives with enhanced biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the PD-1/PD-L1 interaction, which is crucial in immune checkpoint regulation. By blocking this interaction, the compound can enhance the immune response against cancer cells . Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)
- Structural Differences: Tic shares the same bicyclic core but lacks saturation at the 5,6,7,8-positions. This difference imparts greater rigidity compared to 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid.
- Biological Activity : Tic is a well-established phenylalanine analog used to stabilize peptide conformations . For example, it enhances peptide binding to opioid receptors when incorporated into ligands .
- Applications : Tic derivatives are pivotal in designing peptidomimetics with improved metabolic stability and receptor selectivity .
5,6,7,8-Tetrahydroquinoline-3-carboxylic Acid
- Structural Differences: The quinoline core replaces the isoquinoline system, altering the nitrogen atom's position and electronic properties.
- Biological Activity : This compound is less studied but has been used in synthesizing antitumor agents and heterocyclic amides .
- Key Distinction: The quinoline derivative lacks the stereochemical constraints of isoquinoline analogs, reducing its utility in peptide backbone stabilization .
Decahydroisoquinoline-3-carboxylic Acid Derivatives
- Structural Differences: Decahydroisoquinoline is fully saturated, increasing flexibility but reducing aromatic interactions.
- Biological Activity: These compounds act as AMPA/NMDA receptor antagonists, with potency influenced by substituents like tetrazole or phosphonomethyl groups . For instance, (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-decahydroisoquinoline-3-carboxylic acid exhibits selective AMPA receptor inhibition (IC₅₀ in mid-nM range) .
- Applications : Used in neuroscience research to study excitatory neurotransmission .
Substituted Derivatives and Functional Modifications
7-Hydroxy-Tic Derivatives
- Example: L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 128502-56-7) .
- Impact: The hydroxyl group enhances hydrogen-bonding capacity, improving solubility and receptor interaction. Such derivatives are explored in cancer therapy and organocatalysis .
Fluorinated Derivatives
Hydroxamic Acid Derivatives
- Example: Tetrahydroisoquinoline-based hydroxamic acids (e.g., compound 7d) .
- Biological Activity: Potent HDAC inhibitors (IC₅₀ values in mid-nM range for HDAC8), with marked in vivo antitumor activity against breast carcinoma models .
Comparative Analysis Table
Biological Activity
5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid (THIQCA) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in pharmaceutical research.
Chemical Structure and Properties
THIQCA is characterized by the molecular formula and features a tetrahydroisoquinoline core with a carboxylic acid group at the third position. This unique structure allows THIQCA to interact with various biological targets, making it a valuable compound in drug development.
The biological activity of THIQCA is primarily attributed to its ability to modulate key signaling pathways and molecular interactions. Notably, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. By blocking this interaction, THIQCA enhances the immune response against cancer cells, which is crucial for developing immunotherapeutic agents .
Antiproliferative Effects
Research has demonstrated that THIQCA and its derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies involving 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed substantial inhibition of cell growth in human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells . The most active compound in these studies induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, leading to cell cycle arrest .
Antibacterial Activity
THIQCA derivatives have also shown promise as antibacterial agents. A study highlighted their effectiveness against New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in many bacterial strains . The structural modifications of THIQCA can enhance its antibacterial potency, making it a candidate for further development in treating resistant infections.
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in the context of dopaminergic nerve diseases such as Parkinson's disease. THIQCA derivatives are being explored for their ability to protect dopaminergic neurons from degeneration . This application highlights the compound's versatility beyond oncology.
Case Studies
Case Study 1: Antiproliferative Activity Evaluation
In a comparative study assessing the antiproliferative effects of various tetrahydroisoquinoline derivatives, THIQCA demonstrated IC50 values that indicate strong activity against multiple cancer cell lines. The most effective derivative was further analyzed for its mechanism of action, revealing significant alterations in mitochondrial function and cell cycle dynamics .
Case Study 2: Antibacterial Activity Against NDM-1
Another study focused on the antibacterial properties of THIQCA derivatives against NDM-1 producing bacteria. The results indicated that certain modifications led to enhanced inhibition of bacterial growth, suggesting a pathway for developing new antibiotics based on THIQCA scaffolds .
Comparative Analysis with Related Compounds
| Compound Type | Structure Characteristics | Biological Activity |
|---|---|---|
| 5,6,7,8-Tetrahydroisoquinoline | Lacks carboxylic acid group | Less reactive; limited biological activity |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Similar core structure but different substitution | Varies in reactivity and biological effects |
| THIQCA | Carboxylic acid group enhances reactivity | Significant antiproliferative and antibacterial activities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and its derivatives?
- Methodological Answer : Tic is synthesized via catalytic hydrogenation of isoquinoline-1-carboxylic acid, which is derived from a Reissert reaction followed by acid hydrolysis . For substituted derivatives (e.g., 6,7-dimethoxy-Tic), homoveratrylamine and glyoxylic acid are used, though yields are variable (0–20%). Alternative routes include sodium borohydride reduction of intermediates .
- Key Reaction :
Isoquinoline → Reissert salt → Hydrolysis → Catalytic hydrogenation → Tic
Q. How do structural modifications at the 5, 6, or 7 positions influence Tic's biological activity?
- Methodological Answer : Substitutions like hydroxy or fluoro groups enhance target binding and solubility. For example:
- 7-Hydroxy-Tic : Improves water solubility and receptor affinity in opioid receptor probes .
- 5-Methyl-Tic : Increases anticancer activity compared to non-methylated analogs .
- Data Table :
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| –OH | 7 | Enhanced solubility | |
| –CH₃ | 5 | Anticancer activity |
Q. What spectroscopic techniques are used to characterize Tic derivatives?
- Methodological Answer :
- PMR Spectroscopy : Distinguishes regioisomers (e.g., pyrrolo[2,1-a]isoquinoline derivatives) via chemical shift patterns .
- HPLC-MS : Validates purity and identifies byproducts in coupling reactions (e.g., DCC/HOBt-mediated amide formation) .
Advanced Research Questions
Q. How can fluorinated Tic derivatives be optimized for improved pharmacokinetics?
- Methodological Answer : Fluorination at the 7-position (e.g., (3S)-7-fluoro-Tic) enhances metabolic stability and binding affinity. Key steps:
Synthesis : Couple Boc-protected 7-fluoro-Tic with amines using DCC/HOBt .
Evaluation : Compare in vitro HDAC inhibition (IC₅₀) and in vivo tumor xenograft efficacy .
- Case Study : Compound 34b (7-fluoro-Tic derivative) showed mid-nM IC₅₀ against HDAC8 and 60% tumor growth inhibition in MDA-MB-231 models .
Q. How do contradictory data in Tic synthesis (e.g., low yields) arise, and how can they be resolved?
- Methodological Answer : Low yields in 6,7-dimethoxy-Tic synthesis stem from glyoxylic acid reactivity. Solutions:
- Alternative Oxidants : Replace RuO₄ with KMnO₄-NaIO₄ for oxidative cleavage .
- Purification : Use reverse-phase HPLC to isolate pure intermediates .
Q. What strategies improve the regioselectivity of 1,3-dipolar cycloadditions involving Tic derivatives?
- Methodological Answer : Use electron-deficient dipolarophiles (e.g., dimethyl acetylenedicarboxylate) to control regiospecific pyrrole formation. Photocyclization with iodine further stabilizes products .
- Example : Reaction with phenylacetylene yielded only 7a (pyrrolo[2,1-a]isoquinoline) as a single product .
Q. How can Tic-based molecular probes be designed for imaging δ-opioid receptors (δOR) in cancer?
- Methodological Answer :
Conjugation : Link Dmt-Tic (δOR antagonist) to near-infrared dyes (e.g., IR800) via lysine spacers .
Validation : Measure binding affinity (Ki) and in vivo selectivity in lung cancer models.
- Result : Dmt-Tic-IR800 achieved Ki = 3 nM and tumor-to-background ratio > 5 in murine models .
Data Contradiction Analysis
Q. Why do some Tic derivatives show inconsistent HDAC inhibition across cell lines?
- Analysis : Discrepancies arise from isoform specificity (e.g., HDAC8 vs. HDAC1) and cell permeability.
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
